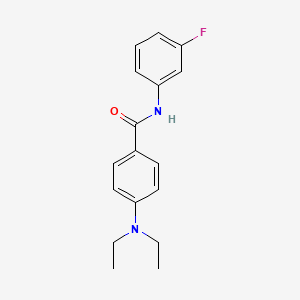

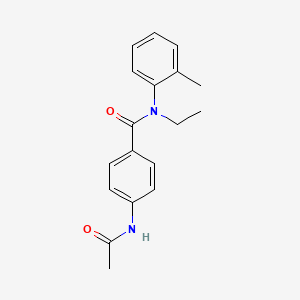

![molecular formula C13H12N6O2S B5511582 4-{2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B5511582.png)

4-{2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The focus of this report is on the chemical 4-{2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}benzenesulfonamide, a compound that has attracted research interest due to its structural complexity and potential biological activities. This compound is part of a broader class of chemicals that have been synthesized and studied for various properties, including their molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the preparation of intermediates like 4-(5-Amino-4-cyano-1-p-tolyl-1H-pyrrol-3-yl)-N,N-dimethyl-benzenesulfonamide, which can be further converted into various derivatives through cyclocondensation reactions with different electrophilic carbon reagents (Hassan et al., 2009). These synthetic routes are crucial for generating compounds with potential antimicrobial activities.

Molecular Structure Analysis

The molecular structure of compounds within this family is characterized using techniques such as IR, 1HNMR, and mass spectra, which provide detailed insights into their chemical composition and arrangement (Hassan et al., 2009). Additionally, crystal structure analysis through X-ray diffraction offers precise information on the spatial arrangement of atoms within these molecules (Mohamed-Ezzat et al., 2023).

Chemical Reactions and Properties

The chemical reactivity of these compounds is demonstrated through their interactions with various reagents, leading to the formation of diverse derivatives with potential biological activities. For example, the reaction of certain precursors with hydrazinopyridines results in compounds exhibiting anti-HIV and anticancer activity (Brzozowski, 1998).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystal structure, are critical for understanding the behavior of these compounds under different conditions. Crystallographic studies provide insights into the molecular chains and three-dimensional networks formed by these molecules, influencing their physical stability and reactivity (Mohamed-Ezzat et al., 2023).

Chemical Properties Analysis

The chemical properties, including the compounds' reactivity with biological targets, are of particular interest. Studies have shown that derivatives of the initial compound can exhibit significant inhibitory activity against carbonic anhydrase isoforms, with potential implications for treating various diseases (Aimene et al., 2019).

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

Researchers have developed methods for synthesizing novel heterocyclic compounds using "4-{2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}benzenesulfonamide" derivatives. These methods involve cyclocondensation reactions leading to derivatives with potential antibacterial, antifungal, and antitumor activities. For instance, Hassan et al. (2009) synthesized various pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives containing the dimethylsulfonamide moiety, which showed promising results against Gram-positive and Gram-negative bacteria and fungi (Hassan et al., 2009).

Anticancer Activity

Sławiński et al. (2012) synthesized novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives as potential anticancer agents. These compounds were evaluated in vitro for their antitumor activity against a panel of human tumor cell lines, showing remarkable activity at low micromolar levels (Sławiński et al., 2012).

Dyeing and UV Protection for Fabrics

Mohamed et al. (2020) designed and synthesized derivatives that were applied as azo dyes for dyeing cotton fabrics. These dyes not only improved the dyeability but also imparted UV protection and antibacterial properties to the fabrics, highlighting the compound's utility in material science (Mohamed et al., 2020).

Molecular Structure Studies

The detailed investigation of the molecular structure of these derivatives provides insights into their potential applications in various fields, including material science and pharmacology. For example, the study of first hyperpolarizability of sulfonamide amphiphiles provides a basis for their application in nonlinear optics and material science (Kucharski et al., 1999).

Zukünftige Richtungen

The potential applications of this compound would depend on its physical, chemical, and biological properties. Given the known activities of 1,2,4-triazoles and sulfonamides, it could be of interest in the fields of medicinal chemistry and drug discovery . Further studies would be needed to explore these possibilities.

Eigenschaften

IUPAC Name |

4-[2-(1,2,4-triazol-4-yliminomethyl)pyrrol-1-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O2S/c14-22(20,21)13-5-3-11(4-6-13)19-7-1-2-12(19)8-17-18-9-15-16-10-18/h1-10H,(H2,14,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEHLGQONDFVOOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=NN2C=NN=C2)C3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(1,2,4-Triazol-4-yliminomethyl)pyrrol-1-yl]benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

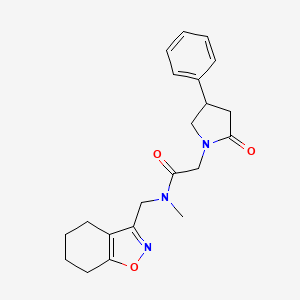

![N-(3,4-difluorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5511508.png)

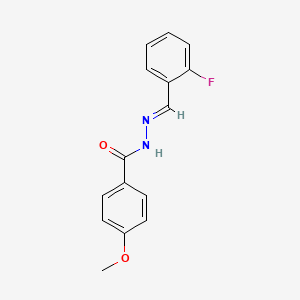

![N-(3-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5511526.png)

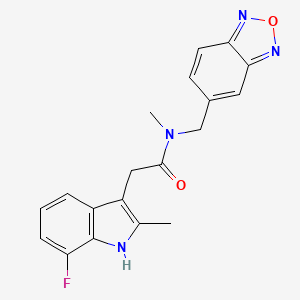

![1-(2,4-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5511541.png)

![N'-(3-ethyl-2,4-dimethoxybenzylidene)-2-[(4-nitrobenzyl)thio]acetohydrazide](/img/structure/B5511574.png)

![2-methyl-4-{4-[(1'-methyl-4,4'-bipiperidin-1-yl)methyl]phenyl}-2-butanol](/img/structure/B5511579.png)

![1-[1-benzoyl-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B5511605.png)